molecular formula C11H10N4O4 B2940873 2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid CAS No. 1417636-01-1

2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid

Cat. No.: B2940873
CAS No.: 1417636-01-1
M. Wt: 262.225
InChI Key: LGFXSMCACUKSDZ-UHFFFAOYSA-N
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Description

2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a benzoic acid derivative featuring a salicylic acid core (2-hydroxybenzoic acid) substituted at the 5-position with a 6-methyl-3-oxo-2,3-dihydro-1,2,4-triazine amino moiety. This compound combines the anti-inflammatory and antimicrobial properties of salicylic acid derivatives with the heterocyclic triazine group, which is known for its diverse pharmacological activities, including antimicrobial and antitumor effects .

Properties

IUPAC Name

2-hydroxy-5-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4/c1-5-9(13-11(19)15-14-5)12-6-2-3-8(16)7(4-6)10(17)18/h2-4,16H,1H3,(H,17,18)(H2,12,13,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFXSMCACUKSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid is a compound that has drawn attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.

  • Molecular Formula : C11H10N4O4
  • Molecular Weight : 262.225 g/mol
  • CAS Number : 1417636-01-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may influence:

  • Protein Degradation Pathways : The compound has been shown to enhance the activity of the ubiquitin-proteasome and autophagy-lysosome pathways, which are crucial for cellular protein homeostasis .
  • Enzyme Inhibition : It potentially acts as an inhibitor of certain enzymes involved in metabolic processes. For instance, studies have indicated that derivatives of benzoic acid can modulate the activity of cathepsins B and L, which are involved in protein degradation .
  • Antioxidant Activity : The compound exhibits antioxidant properties that may help mitigate oxidative stress within cells .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Type Description Reference
AntioxidantReduces oxidative stress by scavenging free radicals.
Enzyme ModulationEnhances the activity of proteasomal and lysosomal degradation pathways.
CytotoxicityExhibits low cytotoxicity in cancer cell lines (Hep-G2 and A2058) at tested concentrations.
AntimicrobialDemonstrated efficacy against various bacterial strains in preliminary studies.

Case Study 1: Protein Degradation Modulation

In a study examining the effects of benzoic acid derivatives on protein degradation systems, it was found that this compound significantly enhanced the activity of both the ubiquitin-proteasome pathway and autophagy in fibroblast cells. The activation levels were measured using specific assays that quantified proteasomal chymotrypsin-like activity .

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of this compound revealed that it effectively reduced oxidative damage in vitro. The study utilized various assays to measure reactive oxygen species (ROS) levels before and after treatment with the compound, demonstrating a significant reduction in oxidative stress markers .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related benzoic acid derivatives, focusing on molecular features, synthesis, and biological activities.

Structural Analogues

4-[(6-Methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
  • Structure: Differs from the target compound in the position of the triazine amino substituent (para vs. meta on the benzoic acid ring).
  • Molecular Formula : C₁₁H₁₀N₄O₃ (vs. C₁₀H₉N₄O₃ for the target compound).
  • Key Features: The para-substitution may alter electronic properties and binding interactions compared to the meta-substituted target compound. No direct biological data are reported, but positional isomerism often influences pharmacokinetics and target affinity .
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid
  • Structure : Features a sulfonamide group linked to a nitrobenzene moiety at the 5-position of salicylic acid.
  • Comparison : The sulfonamide group enhances hydrogen-bonding capacity, whereas the triazine group in the target compound may offer distinct electronic or steric interactions.
2-Hydroxy-5-(6-iodo-2-methyl-4-oxo-3,4-dihydro-3-quinazolinyl)benzoic acid
  • Structure: Substituted with a quinazolinone group at the 5-position.
  • Synthesis: Prepared via cyclization of aryl acids with methyl-3-amino-4-hydroxybenzoate, followed by peptide coupling.
  • Activity: Quinazolinones are associated with anticancer and antimicrobial properties, but the iodine substituent may introduce steric hindrance compared to the triazine group in the target compound .

Functional Analogues

2-Hydroxy-5-(1-(2-(pyrazine-2-carbonyl)hydrazono)hexyl)benzoic acid
  • Structure : Incorporates a pyrazinamide moiety linked via a 6-carbon alkyl chain and hydrazone bridge.
  • Application: Designed as an anti-tuberculosis agent by combining pyrazinamide (a first-line TB drug) with salicylic acid.
  • Comparison : The target compound lacks the alkyl chain, which may reduce bioavailability but minimize metabolic instability.
2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid
  • Structure : Contains a morpholine sulfonyl group at the 5-position.
  • Properties : High density (1.538 g/cm³) and boiling point (530.3°C), indicating strong intermolecular interactions due to the sulfonyl group. The morpholine ring contributes to solubility in polar solvents .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Molecular Formula Substituent (Position) Key Functional Groups Reported Activity
2-Hydroxy-5-[(6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)amino]benzoic acid C₁₀H₉N₄O₃ Triazinone amino (meta) Salicylic acid, triazine Hypothesized antimicrobial
4-[(6-Methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid C₁₁H₁₀N₄O₃ Triazinone amino (para) Benzoic acid, triazine N/A
2-Hydroxy-5-(4-nitrophenylsulfonamido)benzoic acid C₁₃H₁₀N₂O₇S Sulfonamide, nitrobenzene Salicylic acid, sulfonamide Topoisomerase II inhibition
2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid C₁₁H₁₃NO₆S Morpholine sulfonyl Salicylic acid, sulfonyl High thermal stability

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